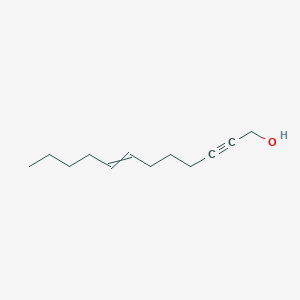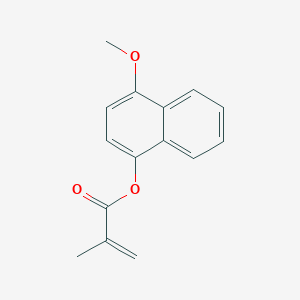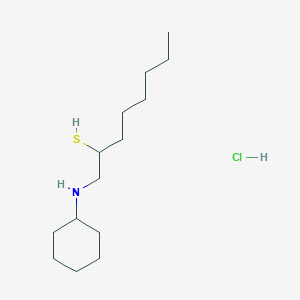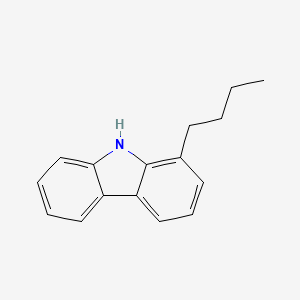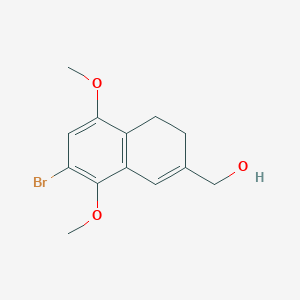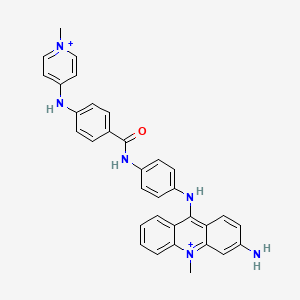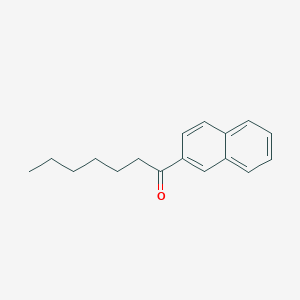
1-(Naphthalen-2-YL)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-YL)heptan-1-one is a chemical compound characterized by the presence of a naphthalene ring attached to a heptanone chainThe molecular formula of this compound is C17H20O, and it has a molecular weight of approximately 240.34 g/mol .
Méthodes De Préparation
The synthesis of 1-(Naphthalen-2-YL)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where naphthalene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
1-(Naphthalen-2-YL)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(Naphthalen-2-YL)heptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: The compound’s structural properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-2-YL)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, binding to a receptor may activate or inhibit a signaling pathway, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-YL)heptan-1-one can be compared to other similar compounds, such as:
1-(Naphthalen-2-YL)ethan-1-one: This compound has a shorter carbon chain and different reactivity and applications.
1-(Naphthalen-2-YL)propan-1-one: Similar in structure but with a three-carbon chain, leading to different chemical and physical properties.
1-(Naphthalen-2-YL)butan-1-one: With a four-carbon chain, this compound exhibits unique properties compared to this compound.
The uniqueness of this compound lies in its specific chain length and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
116530-52-0 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-naphthalen-2-ylheptan-1-one |
InChI |
InChI=1S/C17H20O/c1-2-3-4-5-10-17(18)16-12-11-14-8-6-7-9-15(14)13-16/h6-9,11-13H,2-5,10H2,1H3 |
Clé InChI |
BALLISZXOQIEDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


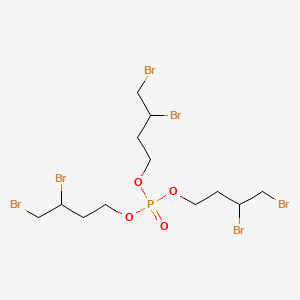

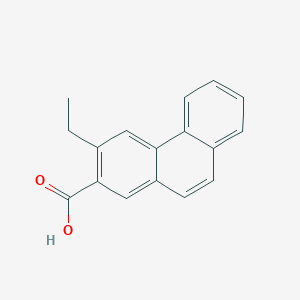
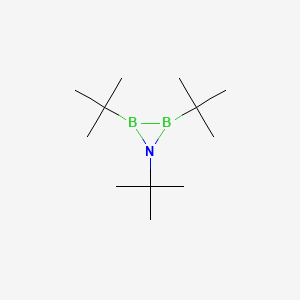
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)

